4-Chloro-3-nitrotoluene
Overview
Description
4-Chloro-3-nitrotoluene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom at the fourth position and a nitro group at the third position on the benzene ring. This compound is a pale yellow solid and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
4-Chloro-3-nitrotoluene is a chemical compound with the molecular formula CH3C6H3(NO2)Cl
Mode of Action
The exact mode of action of this compound is not well understood. It is known that nitrotoluenes can undergo various chemical reactions, including reduction, oxidation, and substitution, which can lead to the formation of different metabolites. These metabolites can interact with cellular targets, leading to changes in cellular function .
Biochemical Pathways
It’s known that aromatic compounds can be degraded by microorganisms through chemotaxis mechanism . This mechanism increases the bioavailability of these hydrophobic compounds to microorganisms, which can then metabolize them through various biochemical pathways .
Pharmacokinetics
The metabolites may then be excreted through the urine or feces .
Result of Action
These effects could potentially lead to various health effects, including skin and eye irritation, respiratory problems, and potential organ damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, it is known to be toxic to aquatic life, with long-lasting effects . Therefore, its use and disposal must be carefully managed to minimize environmental impact .
Biochemical Analysis
Biochemical Properties
Nitroarene dioxygenase, an enzyme involved in the biodegradation of nitroaromatic pollutants, has been shown to have activity towards similar compounds . This suggests that 4-Chloro-3-nitrotoluene may interact with this enzyme, potentially serving as a substrate for its catalytic activity.
Metabolic Pathways
Nitroaromatic compounds are known to be metabolized through various pathways, including reduction and conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-nitrotoluene can be synthesized through a multi-step process involving the nitration and chlorination of toluene. The general steps are as follows:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce nitrotoluene. The reaction is typically carried out at a temperature range of 30-50°C.
Chlorination: The nitrotoluene is then subjected to chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is conducted at a temperature range of 60-80°C to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2) under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, Fe/HCl
Substitution: NaOH, NH3
Oxidation: KMnO4, H2SO4
Major Products Formed
Reduction: 4-Chloro-3-aminotoluene
Substitution: 4-Hydroxy-3-nitrotoluene, 4-Amino-3-nitrotoluene
Oxidation: 4-Chloro-3-nitrobenzoic acid
Scientific Research Applications
4-Chloro-3-nitrotoluene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-3-nitrotoluene can be compared with other similar compounds such as:
4-Nitrotoluene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Chloro-4-nitrotoluene: The positions of the chlorine and nitro groups are reversed, leading to different reactivity and applications.
2-Chloro-4-nitrotoluene: The chlorine atom is at the second position, affecting the compound’s chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical synthesis processes.
Properties
IUPAC Name |
1-chloro-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESJZZPAJGHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058995 | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-60-1 | |
Record name | 4-Chloro-3-nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-3-NITROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-3-nitrotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8MPL73NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the temperature dependence of the chlorine-35 NQR frequency in 4-chloro-3-nitrotoluene?
A1: Studies have shown that the chlorine-35 Nuclear Quadrupole Resonance (NQR) frequency in this compound changes with temperature []. While no major phase transitions were observed between 77-297 K, there was a possible weak transition noted around 90 K []. This information is helpful for understanding the molecular dynamics and potential intermolecular interactions of the compound at different temperatures.
Q2: Can you describe a successful synthesis route for this compound?
A2: While not explicitly described in the provided abstracts, this compound can be synthesized via the nitration of 4-chlorotoluene. Careful control of reaction conditions is essential to ensure regioselectivity, favoring the desired isomer formation.
Q3: Are there any computational studies on this compound?
A3: Yes, research exists utilizing computational methods to study this compound []. Techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman) spectroscopy, and density functional theory (DFT) calculations have been employed to investigate its structural properties and electronic structure []. These studies contribute to a deeper understanding of the molecule's behavior at an atomic and electronic level.
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